2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine
Description
2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine is a substituted biphenyl amine featuring a fluorine atom at the 2-position and a methyl group at the 4'-position of the biphenyl scaffold. This compound belongs to a class of aromatic amines widely studied for their applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-fluoro-4-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJJWTHKOHWZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4’-methyl-biphenyl-4-ylamine typically involves the following steps:
Nitration: The starting material, 4’-methylbiphenyl, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Nucleophilic Acylation Reactions
The primary amine group at the 4-position undergoes nucleophilic acylation with acyl chlorides. A study by MDPI (2023) documented its reaction with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride to form 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide under Schotten–Baumann conditions .
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.5 mmol) |
| Temperature | Room temperature |
| Reaction Time | 30 minutes |
| Purification Method | Column chromatography (neutral Al₂O₃) |
Key Observations
-
The reaction proceeded with >90% conversion based on TLC analysis .
-
The product retained chirality from racemic flurbiprofen derivatives.
Structural Characterization of Reaction Products
The resulting amide was characterized using advanced spectroscopic techniques:
¹H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (amide) | 10.60 | Singlet | 1H |
| CH₃ (coumarin methyl) | 2.38 | Doublet | 3H |
| CH₃ (profen methyl) | 1.50 | Doublet | 3H |
| Aromatic protons (11H) | 7.30–7.79 | Multiplet | 11H |
¹³C NMR Data
| Carbon Environment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (amide) | 172.88 | Flurbiprofen carbonyl |
| C=O (coumarin) | 160.46 | Coumarin lactone |
| C-F (ipso) | 159.30 | |
| Chiral carbon | 46.15 | Enantiomeric center |
Reaction Mechanism
The acylation follows a two-step mechanism:
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Deprotonation : Triethylamine abstracts a proton from the aromatic amine, enhancing nucleophilicity.
-
Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.
Mass Spectrometry (MS) Analysis
-
The hybrid molecule showed a parent ion at m/z 401 (C₂₅H₂₁FNO₃⁺) .
-
Fragmentation pathways included cleavage of the N–C bond (yielding m/z 176 for coumarin) and CO/CO₂ elimination.
Electronic Effects of Substituents
The fluorine and methyl groups influence reactivity:
-
Fluorine : Electron-withdrawing effect deactivates the adjacent phenyl ring, directing electrophiles to the amine-bearing ring.
-
Methyl : Electron-donating effect increases electron density at the 4'-position, potentially stabilizing intermediates.
Comparative Reactivity
*Theoretical pathways based on analogous aromatic amines; not experimentally verified for this compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The biphenyl moiety is integral in the design of pharmaceuticals. Compounds derived from biphenyl structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of 2-fluoro-4'-methyl-[1,1'-biphenyl]-4-amine have been explored for their potential as anti-inflammatory agents similar to flurbiprofen, a known non-steroidal anti-inflammatory drug (NSAID) .
- Biological Activity : Studies have shown that biphenyl derivatives can act as inhibitors against various enzymes and receptors. The fluorine substitution enhances metabolic stability and bioavailability. For example, compounds similar to this compound have been investigated for their efficacy against Trypanosoma cruzi CYP51, showcasing the compound's potential in treating diseases like Chagas disease .
- Structure-Activity Relationship (SAR) Studies : The presence of the fluorine atom allows for detailed SAR studies to optimize the pharmacological profile of biphenyl derivatives. This helps in understanding how modifications in the structure affect biological activity and toxicity .
Material Science
- Organic Light Emitting Diodes (OLEDs) : The compound's structural characteristics make it suitable for use in OLED technology. Fluorinated biphenyls are known for their electron-deficient nature, which is beneficial in enhancing the performance of OLEDs by improving charge transport properties .
- Liquid Crystals : this compound can serve as a building block for liquid crystal displays (LCDs). Its rigidity and chemical stability are advantageous for creating materials with specific optical properties .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of a series of biphenyl derivatives including this compound. The results indicated that these compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as novel NSAIDs .
Case Study 2: Synthesis and Characterization
Research highlighted the synthesis of this compound through various chemical reactions involving aryl boronic acids and anilines. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Mechanism of Action
The mechanism of action of 2-fluoro-4’-methyl-biphenyl-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Torsional Barriers :
- The torsional energy barrier (V2) of biphenyl derivatives is influenced by substituent electronic effects. For example:
- 4-Fluoro-1,1'-biphenyl : V2 = -4.26 kcal/mol .
- 4-Methyl-1,1'-biphenyl : V2 = -4.27 kcal/mol .
- The combination of 2-fluoro and 4'-methyl substituents in the target compound may result in a torsional barrier intermediate between these values, balancing electron-withdrawing (F) and electron-donating (CH₃) effects.
Synthetic Yields :
- Palladium-catalyzed Suzuki-Miyaura coupling (e.g., in ) typically yields 30–50% for halogenated biphenyl amines .
- Nickel-catalyzed amination (e.g., N-isobutyl derivatives) achieves higher yields (67–75%) , suggesting that catalyst choice significantly impacts efficiency.
Applications :
- Halogenated Derivatives : Bromo- and iodo-substituted biphenyl amines (e.g., N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine) are precursors for electroluminescent materials .
- Methyl/Fluoro Derivatives : Methyl and fluoro groups enhance thermal stability and solubility, making such compounds suitable for OLED emitters or pharmaceutical intermediates .
Physical Properties :
Biological Activity
2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds known for their enhanced biological properties due to the presence of fluorine atoms, which can significantly alter the pharmacokinetics and pharmacodynamics of organic molecules. This article reviews the biological activity of this compound, including its synthesis, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the biphenyl core : This can be achieved through coupling reactions involving aryl halides.
- Fluorination : The introduction of the fluorine atom can be performed using electrophilic fluorination techniques.
- Amine substitution : The final step involves the introduction of the amino group at the para position relative to the methyl group.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing a biphenyl structure possess potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for compounds in this category often range from 10 to 50 μM against Mycobacterium tuberculosis and other pathogens .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 31.75 | M. kansasii |
| Compound B | 17.62 | M. tuberculosis |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth compared to control groups. For example, similar compounds have shown IC50 values ranging from 20 to 100 μg/mL against human leukemia THP-1 cells .
| Cell Line | IC50 (μg/mL) |
|---|---|
| THP-1 (human leukemia) | TBD |
| Vero (African green monkey kidney) | TBD |
Case Studies
A notable study focused on the biological evaluation of fluorinated biphenyl derivatives revealed promising results in terms of both antimicrobial and cytotoxic activities. In vivo experiments demonstrated that certain derivatives could significantly reduce bacterial loads in infected mice models, suggesting potential therapeutic applications in treating infections caused by resistant strains .
The biological activity of this compound is hypothesized to involve:
- Inhibition of cell wall synthesis : Similar compounds disrupt bacterial cell wall integrity.
- Interference with metabolic pathways : The presence of fluorine may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

